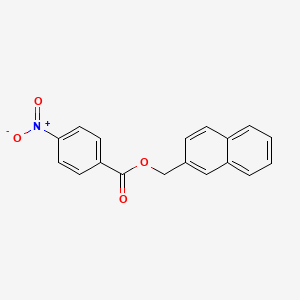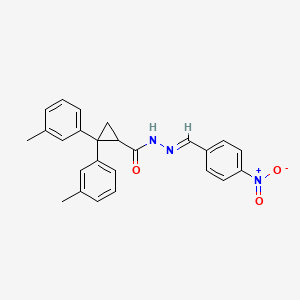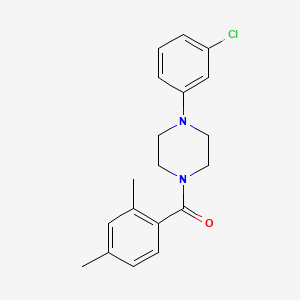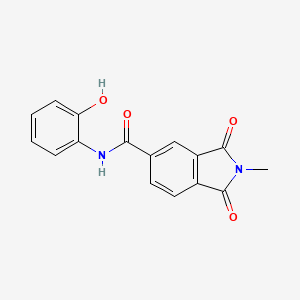![molecular formula C16H18O5 B5861458 isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as EACA, is a chemical compound that is widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its stability and solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high concentrations, so care must be taken when handling it.
Orientations Futures
There are several future directions for research on isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a fluorescent probe for imaging in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
In conclusion, isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a valuable tool for scientific research, with various biochemical and physiological effects. Its stability, solubility, and ease of synthesis make it a popular choice for lab experiments. Further research is needed to fully understand its potential as a drug candidate and to identify any limitations or toxicity issues.
Méthodes De Synthèse
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves reacting 4-ethyl-2-oxo-2H-chromen-7-carboxaldehyde with isopropyl acetate in the presence of a base catalyst. The resulting product is isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which can be purified using standard methods.
Applications De Recherche Scientifique
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and as a substrate for enzyme assays. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
propan-2-yl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-7-15(17)21-14-8-12(5-6-13(11)14)19-9-16(18)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWWTXADSVHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)



![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)





![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5861459.png)
